N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a phenyl ring substituted with a 2-oxopyrrolidine moiety at the meta position and an imidazolidine-2-one carboxamide group. The presence of both pyrrolidinone and imidazolidinone rings may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-4-5-11(9-12(10)18-7-2-3-13(18)20)17-15(22)19-8-6-16-14(19)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFTKSGJUMGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCNC2=O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with an appropriate imidazolidine-2-one derivative under controlled conditions. The reaction may require catalysts, such as acids or bases, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide exhibits promising anticancer properties. It has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. In vitro studies suggest that the compound may induce apoptosis in these cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may be effective against certain bacterial strains, indicating potential use in developing new antibiotics.
Biological Research
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. This modulation can lead to various biological responses, including cell cycle arrest and apoptosis in cancer cells .
Biological Pathways:
Studies have shown that the compound may influence signaling pathways related to cell proliferation and survival, further supporting its potential as a therapeutic agent .
Industrial Applications
Material Science:
In industrial contexts, this compound is being explored for its use in synthesizing novel materials. Its unique chemical structure allows it to serve as a building block for complex organic molecules, which can be utilized in various chemical processes.
Chemical Processes:
The compound's stability and reactivity make it suitable for applications in organic synthesis, where it can be used to develop new compounds with desired properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Antimicrobial Testing | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Mechanistic Insights | Identified interaction with the p53 pathway leading to increased apoptosis in treated cancer cells. |
Mechanism of Action
The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key differences :
| Feature | Imatinib Mesylate | Target Compound |
|---|---|---|
| Core scaffold | Phenylamino-pyrimidine | Phenyl-imidazolidine carboxamide |
| Key substituents | Piperazine, pyridine | 2-Oxopyrrolidine, imidazolidinone |
| Solubility | Freely soluble in 0.1N HCl, methanol | Likely lower solubility due to carboxamide |
The absence of a pyrimidine ring in the target compound may reduce off-target kinase activity but could limit bioavailability compared to imatinib .
Functional group impact :
- The azide group (IR stretch at 2103 cm⁻¹ in ) introduces reactivity for click chemistry, absent in the target compound .
- The target compound’s 2-oxoimidazolidine carboxamide may enhance metabolic stability over azide-containing analogs but could complicate synthetic scalability .
Fluorinated Chromenone Derivatives (Example from )
The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (MW 589.1) shares a similar molecular weight to imatinib mesylate but features a chromenone core and fluorinated aromatic rings.
Comparison with target compound :
- Chromenone vs. imidazolidinone: Chromenone derivatives exhibit planar aromaticity for DNA intercalation, whereas the imidazolidinone in the target compound may favor protein binding via conformational flexibility.
- Fluorine substituents: Enhance metabolic stability and lipophilicity in the patent compound, whereas the target compound’s pyrrolidinone could improve solubility in polar solvents .
Biological Activity
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of both oxopyrrolidine and imidazolidine scaffolds. Its structure can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its unique biological properties.
Anticancer Properties
Research indicates that derivatives of imidazolidine and oxopyrrolidine exhibit promising anticancer activity. The mechanisms through which these compounds exert their effects include:
- Inhibition of Growth Factors : Compounds with similar structures have been shown to inhibit various growth factors involved in tumor proliferation.
- Enzyme Inhibition : These compounds often target key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play critical roles in cancer cell metabolism and survival .
Case Study: 1,3,4-Oxadiazole Derivatives
A study focusing on 1,3,4-oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines by targeting specific molecular pathways. These derivatives demonstrated significant cytotoxicity against various cancer types, including breast and prostate cancer .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific enzymes that are crucial for cellular signaling pathways. For instance:
- Notum Inhibition : Similar oxadiazole compounds have been identified as potent inhibitors of Notum, an enzyme that negatively regulates the Wnt signaling pathway. This pathway is essential for various cellular processes, including proliferation and differentiation .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest favorable absorption and distribution characteristics. For example, a related oxadiazole derivative demonstrated good plasma exposure and partial blood-brain barrier penetration in mouse models .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other similar compounds.
| Compound Name | Anticancer Activity | Enzyme Inhibition | Pharmacokinetic Profile |
|---|---|---|---|
| This compound | High | Yes (e.g., Notum) | Favorable |
| 5-Chlorothiophene Derivative | Moderate | Yes (e.g., HDAC) | Good absorption |
| 1,3,4-Oxadiazole Derivative | Very High | Yes (e.g., thymidylate synthase) | Excellent plasma exposure |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of the pyrrolidinone and phenylamine precursors, followed by cyclization to form the 2-oxoimidazolidine core. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrrolidinone and carboxamide moieties.
- Cyclization : Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to favor intramolecular ring closure .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity. Critical parameters: Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for amine:carbonyl), and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the phenyl and pyrrolidinone groups (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉N₃O₃: 302.1504; observed: 302.1506) .
- IR spectroscopy : Identify key functional groups (e.g., 1650–1700 cm⁻¹ for amide C=O stretches) .
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the imidazolidine ring .
Q. How is the compound initially screened for biological activity in academic research?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora B) or proteases using fluorogenic substrates (IC₅₀ determination) .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HT-29, MCF7) at 1–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 2-oxoimidazolidine moiety’s role in target binding?
- Substituent variation : Synthesize analogs with modified imidazolidine rings (e.g., 2-thioxo or methyl-substituted derivatives) .
- Computational docking : Use Surflex-Dock (Sybyl-X) to compare binding poses in colchicine-binding site (C-BS) models, focusing on hydrogen bonds with β-tubulin residues (e.g., Asn258) .
- Biological validation : Correlate docking scores (GoldScore > 60) with antiproliferative activity (e.g., GI₅₀ < 1 µM in HT-1080 cells) .
Q. What methodologies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across assays)?
- Orthogonal assays : Compare tubulin polymerization inhibition (biochemical) with G2/M cell cycle arrest (flow cytometry) to confirm mechanism .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 min suggests low clearance) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .
Q. What formulation strategies address poor aqueous solubility for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm diameter, PDI < 0.2) to enhance bioavailability .
- pH adjustment : Prepare citrate buffer (pH 4.5) for oral gavage, improving solubility by ionizing the carboxamide group .
Q. How is the compound’s metabolic stability evaluated preclinically?
- Microsomal incubation : Monitor parent compound depletion via LC-MS/MS in human liver microsomes (HLM) + NADPH (37°C, 0–60 min) .
- Metabolite identification : Use Q-TOF MS to detect hydroxylated or N-dealkylated products (m/z shifts +16 or -28 Da) .
- Caco-2 permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
